molecular formula C21H22BrN3 B14950268 6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine

6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B14950268
M. Wt: 396.3 g/mol
InChI Key: UMMJACWZDFKUBM-UHFFFAOYSA-N
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Description

6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a tetrahydrocarbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated carbazole derivatives and dimethylamino-substituted aromatic compounds. Examples include:

Uniqueness

What sets 6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H22BrN3

Molecular Weight

396.3 g/mol

IUPAC Name

4-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H22BrN3/c1-25(2)16-9-6-14(7-10-16)13-23-20-5-3-4-17-18-12-15(22)8-11-19(18)24-21(17)20/h6-13,20,24H,3-5H2,1-2H3

InChI Key

UMMJACWZDFKUBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2CCCC3=C2NC4=C3C=C(C=C4)Br

Origin of Product

United States

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